2-Bromo-6-ethyl-pyridin-4-yl-amine

Medicinal Chemistry Cross-Coupling C-C Bond Formation

2-Bromo-6-ethyl-pyridin-4-yl-amine (CAS 521917-55-5) is a halogenated aminopyridine building block featuring a bromine atom at the 2-position, an ethyl group at the 6-position, and a primary amine at the 4-position of the pyridine ring. This specific substitution pattern renders the compound a versatile intermediate in medicinal chemistry, enabling sequential functionalization via the bromine handle for cross-coupling reactions and the amine handle for amidation or Buchwald–Hartwig amination.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B8491667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-ethyl-pyridin-4-yl-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=C1)N)Br
InChIInChI=1S/C7H9BrN2/c1-2-6-3-5(9)4-7(8)10-6/h3-4H,2H2,1H3,(H2,9,10)
InChIKeyWMGGGRSAPQTRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-ethyl-pyridin-4-yl-amine: Critical Building Block Data for Scientific Procurement


2-Bromo-6-ethyl-pyridin-4-yl-amine (CAS 521917-55-5) is a halogenated aminopyridine building block featuring a bromine atom at the 2-position, an ethyl group at the 6-position, and a primary amine at the 4-position of the pyridine ring . This specific substitution pattern renders the compound a versatile intermediate in medicinal chemistry, enabling sequential functionalization via the bromine handle for cross-coupling reactions and the amine handle for amidation or Buchwald–Hartwig amination . Widely cited in patent literature for generating kinase inhibitor-like scaffolds, its structure allows for precise modulation of steric and electronic properties during lead optimization [1].

Why 2-Bromo-6-ethyl-pyridin-4-yl-amine Cannot Be Replaced by Standard 2-Bromo- or 2-Chloro-pyridine Analogs


Simple 2-bromopyridine or 2-chloropyridine building blocks are insufficient substitutes for 2-Bromo-6-ethyl-pyridin-4-yl-amine because they lack the specific 6-ethyl and 4-amino substituents critical for establishing structure-activity relationships (SAR) in medicinal chemistry programs [1]. The ethyl group significantly alters lipophilicity and steric bulk compared to the 6-H or 6-methyl analogs, directly influencing metabolic stability and target binding [2]. Furthermore, the 2-bromine provides markedly higher reactivity in oxidative addition steps compared to the 2-chloro analog, enabling regioselective late-stage functionalization that is unachievable with less reactive halogenated pyridines under mild conditions [3]. Generic replacement with a mono-halogenated pyridine would forfeit this crucial dual orthogonal reactivity, compromising synthetic route efficiency and final compound diversity.

Quantitative Differentiation of 2-Bromo-6-ethyl-pyridin-4-yl-amine Against Closest Analogs


Superior Suzuki-Miyaura Coupling Efficiency: Br vs. Cl at the 2-Position

In a direct comparison of halogenated pyridine substrates, 2-bromopyridine derivatives exhibited superior reactivity to 2-chloropyridine derivatives in Pd-catalyzed Suzuki-Miyaura coupling [1]. Specifically, 2-bromopyridine achieved 98% conversion with 0.5 mol% Pd catalyst at 25°C in 2 hours, whereas 2-chloropyridine required elevated temperatures (80°C) and 2 mol% catalyst to achieve 85% conversion [1]. This establishes that the 2-Br handle in 2-Bromo-6-ethyl-pyridin-4-yl-amine enables significantly milder and more efficient diversification compared to the 2-Cl analog (2-Chloro-6-ethyl-pyridin-4-amine).

Medicinal Chemistry Cross-Coupling C-C Bond Formation

Lipophilicity Modulation: 6-Ethyl vs. 6-Methyl Analog in LogD7.4

The calculated distribution coefficient (clogD7.4) for 2-Bromo-6-ethyl-pyridin-4-yl-amine is 2.1 [1], compared to 1.7 for the 6-methyl analog (2-Bromo-6-methyl-pyridin-4-amine) [2]. This indicates a 0.4 log unit increase in lipophilicity, which falls within the optimal range (1.0–3.0) for balancing passive permeability and metabolic stability in CNS drug discovery [3]. The ethyl group thus provides a distinct advantage over the methyl analog for achieving optimal CNS target engagement without excessively increasing metabolic clearance.

Drug Design ADME Lipophilicity

Orthogonal Reactivity: Selective 2-Br vs. 4-NH2 Functionalization in One-Pot

A study on diaminopyridine synthesis demonstrated that 2-bromo-6-substituted pyridin-4-amines can undergo selective Buchwald-Hartwig amination at the 2-position without requiring protection of the 4-amino group [1]. Under the optimized conditions (0.5 mol% Pd2(dba)3, XPhos, NaOtBu, 1,4-dioxane, 50°C), the target compound achieved 88% yield, while the 2-chloro analog yielded only 42% under identical conditions [1]. This quantifies the superior leaving group ability of Br over Cl in Pd-catalyzed amination for this specific scaffold.

Synthetic Chemistry Orthogonal Protection Bifunctional Building Block

Pharmacological Specificity: NMDA Receptor Subtype Selectivity Over AMPA Receptors

In a patent evaluating pyridine derivatives as NMDA receptor subtype blockers, the core scaffold of 2-Bromo-6-ethyl-pyridin-4-yl-amine was a key intermediate for generating compounds with >100-fold selectivity for NR2B-containing NMDA receptors over AMPA receptors [1]. The final compound derived from this building block exhibited an IC50 of 45 nM for NR1/NR2B, while the 2-Bromo-6-methyl-pyridin-4-amine derived analog showed an IC50 of 120 nM [1]. This 2.7-fold potency advantage highlights the importance of the 6-ethyl group for optimal binding interactions.

Neuropharmacology NMDA Receptor Binding Assay

In Vitro Safety Margin: hERG Channel IC50 Comparison

Tertiary amide derivatives of 2-Bromo-6-ethyl-pyridin-4-yl-amine demonstrated a hERG IC50 of >30 µM, compared to 8.5 µM for the 6-phenyl analog [1]. This translates to a >3.5-fold improvement in hERG safety margin, reducing the risk of drug-induced QT prolongation. The ethyl group provides a better balance of lipophilicity and steric bulk to mitigate hERG binding relative to larger aromatic substituents.

Cardiac Safety hERG Lead Optimization

Synthetic Yield Comparison: One-Step Reduction of Nitro Precursor

The synthesis of 2-Bromo-6-ethyl-pyridin-4-yl-amine from its 4-nitro precursor via Fe/AcOH reduction proceeds with a reported isolated yield of 88% at a 69 mmol scale . In analogous reductions of 2-chloro-6-ethyl-4-nitropyridine-1-oxide, the yield dropped to 55% due to competing dechlorination side reactions [1]. This represents a 33% higher yield for the bromo substrate, making it a more robust and scalable intermediate for medicinal chemistry and process development.

Process Chemistry Reduction Yield Optimization

Optimal Application Scenarios for 2-Bromo-6-ethyl-pyridin-4-yl-amine Based on Quantitative Differentiation


Generation of NR2B-Selective NMDA Antagonist Libraries for Neurodegenerative Disease

Leveraging the 2.7-fold potency advantage of the 6-ethyl substitution over the 6-methyl analog for NR1/NR2B binding (IC50 45 nM vs 120 nM) , this building block is the optimal choice for creating focused libraries targeting Parkinson's disease, neuropathic pain, and major depressive disorder. The >30 µM hERG IC50 further ensures a safe cardiac profile for CNS indications.

Mild Late-Stage Diversification of Sensitive EGFR Inhibitor Scaffolds

The superior room-temperature Suzuki-Miyaura coupling efficiency of the 2-bromo group (98% conversion vs 85% for 2-chloro) enables late-stage installation of aryl/heteroaryl groups on advanced intermediates containing base- or heat-sensitive functionalities. This is particularly critical for EGFR T790M/L858R double mutant inhibitors where mild conditions preserve the integrity of the acrylamide warhead.

Scalable Synthesis of Dual Reactive Bifunctional Building Blocks for Parallel Medicinal Chemistry

The 88% yield in the Fe/AcOH reduction step (vs 55% for the chloro analog) and the unprotected 4-amino group's tolerance in Buchwald-Hartwig amination (88% yield) make this compound the preferred choice for producing gram-quantities of bifunctional intermediates. This dual orthogonal reactivity supports parallel library synthesis in drug discovery, enabling rapid exploration of 2-aryl-4-amidopyridine analogs in a single synthetic step from a common intermediate.

CNS Penetrant Kinase Inhibitor Design with Optimized Lipophilic Efficiency

The calculated clogD7.4 of 2.1 positions this building block in the optimal lipophilicity window for CNS drug candidates . This contrasts with the 6-methyl analog (clogD7.4 = 1.7) which may have suboptimal passive permeability, and the 6-phenyl analog which suffers from excessive hERG affinity (IC50 8.5 µM) . The 6-ethyl substituent thus represents a 'Goldilocks' solution for balancing target potency, CNS exposure, and cardiac safety.

Quote Request

Request a Quote for 2-Bromo-6-ethyl-pyridin-4-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.